2-Amino-1,2-diphenylethanol
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-1,2-diphenylethanol and its derivatives has been explored through various chemical reactions. For instance, a notable method involves the catalytic reduction of benzoin oxime, leading to the successful resolution of (±)-erythro-2-Amino-1,2-diphenylethanol into optically active forms (Saigo et al., 1982). Another approach utilizes enantioselective catalysis, as demonstrated in the preparation of optically pure 2-amino-2-aryl-1,1-diphenylethanols through a regioselective and stereospecific ring-opening of triaryloxiranes (García-Delgado et al., 2005).
Molecular Structure Analysis
The molecular structure of 2-Amino-1,2-diphenylethanol is characterized by its ability to form intramolecular hydrogen bonds, leading to specific conformations that are crucial for its reactivity and interactions. Studies using techniques such as infrared ion dip spectroscopy have explored these structural aspects, highlighting the presence of conformers stabilized by hydrogen bonds (Graham et al., 1999).
Chemical Reactions and Properties
This compound's chemical behavior, particularly in forming organogels with acidic compounds, showcases its potential in various applications. The formation of these gels, driven by CH-π hydrogen bonds, opens up possibilities in fluorescence switching and the creation of organic nanotubes and nanoparticles (Chen et al., 2013).
Physical Properties Analysis
The physical properties of 2-Amino-1,2-diphenylethanol, such as its conformational landscapes and interaction with water, have been studied extensively. The role of water in disrupting intramolecular hydrogen bonds, leading to significant structural changes, is a key aspect of its physical behavior (Graham et al., 1999).
Scientific Research Applications
Organic Materials and Nanoscience
The synthesis and molecular design involving Hexaazatriphenylene (HAT) derivatives, which are closely related to 2-Amino-1,2-diphenylethanol in terms of aromaticity and π–π stacking ability, have found significant applications in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage. These materials demonstrate the versatility of aromatic systems with amino functionalities in developing advanced materials for nanoscience and organic electronics (Segura et al., 2015).
Sensor Technology
In the context of sensor technology, conducting polymers and molecularly imprinted polymers modified with specific amino acids, including derivatives similar to 2-Amino-1,2-diphenylethanol, have been utilized for the electrochemical detection of amino acids. This technology has potential applications in medicine and pharmacy for quality control of medicines and monitoring diseases associated with amino acids (Dinu & Apetrei, 2022).
Biomedical Applications
Highly branched polymers based on poly(amino acid)s, which include structures derived from or related to 2-Amino-1,2-diphenylethanol, have shown promise in biomedical applications. Their use as delivery vehicles for genes and drugs, as well as their potential as antiviral compounds, highlight the biocompatibility and versatility of amino acid-based polymers in addressing medical challenges (Thompson & Scholz, 2021).
Mass Spectrometry and Biomedical Analysis
The detection of biomedically relevant compounds, such as stilbenes that share a structural backbone with 2-Amino-1,2-diphenylethanol, through mass spectrometry has been a significant area of research. This method is crucial for identifying potential health-protecting compounds in natural products and for elucidating their mechanisms of action (Andrei et al., 2014).
Safety And Hazards
The safety data sheet for 2-Amino-1,2-diphenylethanol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Relevant Papers Several papers have been published on 2-Amino-1,2-diphenylethanol . These papers cover various aspects of the compound, including its synthesis , its use in optical resolution , and its physical and chemical properties .
properties
IUPAC Name |
2-amino-1,2-diphenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJJWYZZKKKSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903251 | |
Record name | NoName_3883 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70903251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,2-diphenylethanol | |
CAS RN |
530-36-9, 13286-63-0, 3764-63-4, 88082-66-0 | |
Record name | 2-Amino-1,2-diphenylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-amino-1,2-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC409505 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC409502 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409502 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-1,2-diphenylethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (R,R)-(+)-2-Amino-1,2-diphenylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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